Product packaging for 4-Methylpiperidin-1-yl benzoate(Cat. No.:)

4-Methylpiperidin-1-yl benzoate

Cat. No.: B14135494
M. Wt: 219.28 g/mol
InChI Key: XYWCMZGNRMICKJ-UHFFFAOYSA-N
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Description

Contextual Significance of Piperidine (B6355638) Derivatives in Organic Chemistry

Piperidine, a six-membered heterocyclic organic compound containing one nitrogen atom, is a fundamental building block in organic chemistry. solubilityofthings.com Its derivatives are prevalent in a wide array of natural products, pharmaceuticals, and agrochemicals. solubilityofthings.comfiveable.meijnrd.org The versatility of the piperidine ring allows it to be a key component in drug design, often enhancing the therapeutic properties of molecules. researchgate.net

The nitrogen atom within the piperidine ring imparts basic and nucleophilic properties, enabling it to participate in numerous chemical reactions. solubilityofthings.com This reactivity makes piperidine and its derivatives valuable intermediates in the synthesis of complex organic molecules. ijnrd.org Furthermore, the piperidine moiety can influence a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability, which is of paramount importance in the development of new drugs. researchgate.net

Role of Benzoate (B1203000) Esters in Contemporary Chemical Synthesis and Materials Science

Benzoate esters are a class of organic compounds derived from benzoic acid. They are widely utilized as intermediates in chemical synthesis and are integral components in the creation of various materials. organic-chemistry.org The synthesis of benzoate esters is a well-established area of organic chemistry, with numerous methods available for their preparation. mdpi.com

In materials science, benzoate esters are incorporated into polymers and other materials to impart specific properties. For instance, they can influence the photoluminescence and thermal stability of materials. researchgate.net The introduction of a benzoate group can be a strategic approach to designing materials with desired optical and electronic properties, making them relevant in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net Some benzoate ester derivatives have also been investigated for their liquid-crystal properties. scispace.com

Chemical and Physical Properties of 4-Methylpiperidin-1-yl Benzoate

PropertyValue
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
IUPAC Name (1-methylpiperidin-4-yl) benzoate
Physical Form Not explicitly stated, but related compounds are solids.
Solubility Expected to have good solubility in organic solvents.

This table is populated with data for a closely related isomer, 1-Methylpiperidin-4-yl benzoate, due to the limited direct information on the 4-Methylpiperidin-1-yl isomer. Data sourced from PubChem. nih.gov

Spectroscopic Data of a Related Isomer: Methyl 4-(piperidin-1-ylcarbonyl)benzoate

Due to the scarcity of publicly available spectroscopic data for this compound, the data for a structurally related isomer, methyl 4-(piperidin-1-ylcarbonyl)benzoate, is presented below to provide an illustrative example of the types of spectral features that might be expected.

Spectroscopic TechniqueKey Peaks/Shifts (δ)
¹H NMR (200 MHz, CDCl₃) 1.27 (m, 2H), 1.70 (m, 2H), 3.33 (m, 2H), 3.74 (m, 2H), 3.95 (s, 3H), 7.47 (d, J = 8.27 Hz), 8.09 (d, J = 8.17)
¹³C NMR (200 MHz, CDCl₃) 24.5, 25.6, 26.5, 42.2, 51.2, 52.6, 126.7, 129.8, 130.8, 140.9, 166.4, 169.2
Infrared (KBr, cm⁻¹) 1724, 1680, 1436, 1276, 1114

Data sourced from a study on Methyl 4-(piperidin-1-ylcarbonyl)benzoate. nih.govresearchgate.net

Research Findings on Related Compounds

While specific research on this compound is not widely documented, studies on related structures provide valuable insights. For instance, the synthesis of methyl 4-(piperidin-1-ylcarbonyl)benzoate has been achieved with high yield through the reaction of 4-(methoxycarbonyl)benzoic acid with thionyl chloride, followed by treatment with piperidine. nih.govresearchgate.net This classical methodology highlights a potential synthetic route for similar compounds.

Furthermore, research into the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a precursor for the drug imatinib, demonstrates the importance of piperazine (B1678402) (a related heterocyclic amine) derivatives in medicinal chemistry. researchgate.netgoogle.comgoogle.comchemicalbook.com These studies often focus on developing efficient and scalable synthetic methods.

The investigation of various benzoate esters has revealed their potential in creating materials with interesting photophysical properties. For example, novel molecules based on benzoate ester acceptors have been synthesized and shown to have potential applications in organic light-emitting diodes due to their charge transfer characteristics. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B14135494 4-Methylpiperidin-1-yl benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(4-methylpiperidin-1-yl) benzoate

InChI

InChI=1S/C13H17NO2/c1-11-7-9-14(10-8-11)16-13(15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

XYWCMZGNRMICKJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Methylpiperidin 1 Yl Benzoate

Classical Esterification Techniques for 4-Methylpiperidin-1-yl Benzoate (B1203000) Synthesis

Traditional methods for ester synthesis remain fundamental in the production of 4-Methylpiperidin-1-yl benzoate. These techniques are well-established and often involve straightforward reaction setups.

Acid Chloride-Mediated Esterification Protocols

A robust and high-yielding method for the synthesis of this compound involves the use of an acid chloride intermediate. This two-step protocol begins with the conversion of benzoic acid to its more reactive derivative, benzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the generated benzoyl chloride with 4-methylpiperidin-1-ol in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), affords the desired ester. The base is crucial for neutralizing the hydrochloric acid byproduct, driving the reaction to completion.

This method is advantageous due to its generally high yields, often ranging from 70-85%. A similar procedure for the synthesis of methyl 4-(piperidin-1-ylcarbonyl)benzoate involves reacting 4-(methoxycarbonyl)benzoic acid with thionyl chloride, followed by the addition of piperidine (B6355638). nih.gov This highlights the utility of the acid chloride route for synthesizing various piperidine-containing benzoate esters.

Table 1: Reaction Parameters for Acid Chloride-Mediated Esterification

ParameterConditions
ReactantsBenzoic acid, Thionyl chloride (or Oxalyl chloride), 4-Methylpiperidin-1-ol
BaseTriethylamine or Pyridine
SolventDichloromethane (DCM) or Toluene
Temperature0–25°C
Yield70–85%

Data sourced from:

Fischer Esterification Variants and Optimization

Direct esterification between a carboxylic acid and an alcohol, known as the Fischer esterification, represents a classic and atom-economical approach. tcu.eduyoutube.commasterorganicchemistry.comyoutube.com For the synthesis of this compound, this involves the reaction of benzoic acid with 4-methylpiperidin-1-ol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

The reaction is reversible, and to drive the equilibrium towards the product, an excess of one of the reactants, typically the alcohol, is used, or the water formed during the reaction is removed, often by azeotropic distillation. tcu.edumasterorganicchemistry.com While being a direct one-pot method, Fischer esterification can sometimes result in lower yields compared to the acid chloride route, typically in the range of 50-65% for this specific transformation. Optimization of reaction conditions, including temperature, catalyst loading, and reaction time, is crucial for maximizing the yield.

Table 2: Typical Conditions for Fischer Esterification

ParameterConditions
ReactantsBenzoic acid, 4-Methylpiperidin-1-ol
CatalystSulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
Temperature90–110°C
Yield50–65%

Data sourced from:

Advanced and Sustainable Synthetic Strategies

In pursuit of milder reaction conditions, higher efficiency, and improved sustainability, several advanced synthetic methods have been applied to the formation of benzoate esters, including this compound.

Mitsunobu Reaction Applications in Benzoate Ester Formation

The Mitsunobu reaction offers a powerful and versatile method for the synthesis of esters from primary and secondary alcohols under mild, neutral conditions. organic-chemistry.orgnih.gov This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of the alcohol for nucleophilic attack by the carboxylic acid. nih.govorgsyn.org

For the synthesis of this compound, this would involve the reaction of 4-methylpiperidin-1-ol with benzoic acid in the presence of the Mitsunobu reagents. A key advantage of this method is its high yield, often reaching 85-90%, and its occurrence at or below room temperature. The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, if one is present. organic-chemistry.orgorgsyn.org

Table 3: Mitsunobu Reaction Parameters

ParameterConditions
Reactants4-Methylpiperidin-1-ol, Benzoic acid
ReagentsDiethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃)
SolventTetrahydrofuran (THF)
Temperature0–25°C
Yield85–90%

Data sourced from:

Lewis Acid Catalyzed Esterification Methodologies

Lewis acids can effectively catalyze esterification reactions by activating the carboxylic acid or its anhydride (B1165640) towards nucleophilic attack by the alcohol. mdpi.comorganic-chemistry.org For the synthesis of this compound, a Lewis acid such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) can be used to promote the reaction between 4-methylpiperidin-1-ol and benzoic anhydride.

This method offers good yields, typically in the range of 75-88%, under relatively mild conditions. The use of catalytic amounts of the Lewis acid makes this approach more environmentally friendly than stoichiometric reagents. Various Lewis acids have been explored for esterification and transesterification reactions, demonstrating the broad applicability of this catalytic strategy. nih.govkuleuven.benih.govnih.govmdpi.com

Table 4: Lewis Acid Catalyzed Esterification Conditions

ParameterConditions
Reactants4-Methylpiperidin-1-ol, Benzoic anhydride
CatalystAluminum chloride (AlCl₃) or Boron trifluoride (BF₃) (5–10 mol%)
SolventChlorobenzene or Dichloromethane (DCM)
Temperature25–40°C
Yield75–88%

Data sourced from:

Enzymatic Esterification Strategies for Enhanced Selectivity

Enzymatic catalysis, particularly with lipases, has emerged as a green and highly selective alternative for ester synthesis. nih.govscielo.br Lipases can catalyze esterification, transesterification, and hydrolysis reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. researchgate.netresearchgate.net

While a direct enzymatic synthesis of this compound has not been extensively detailed, studies on the enzymatic hydrolysis and acylation of related piperidine esters suggest the feasibility of this approach. cdnsciencepub.comacs.orgresearchgate.net For instance, Pig Liver Esterase (PLE) has been shown to catalyze the enantioselective hydrolysis of racemic piperidine carboxylic acid esters. cdnsciencepub.comresearchgate.net Furthermore, lipases like Candida rugosa and Rhizomucor miehei are known to be effective in various esterification reactions. nih.govresearchgate.net The development of an enzymatic route for this compound synthesis would involve screening different lipases, optimizing reaction parameters such as solvent, temperature, and water activity, and potentially using immobilized enzymes for enhanced stability and reusability. This strategy holds promise for a highly selective and sustainable production method.

Photoredox Catalysis in Esterification Processes

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering green and efficient pathways for various transformations. While direct photoredox-catalyzed esterification for the synthesis of this compound is not extensively documented, related studies on C-H functionalization of piperidines and photoredox-driven amide synthesis provide valuable insights. For instance, visible-light-induced C(sp³)–H functionalization of N-substituted piperidines has been developed, suggesting the potential for direct C-H activation and subsequent esterification under photoredox conditions. researchgate.net

Moreover, photoredox-catalyzed methods for amide synthesis from tertiary amines and carboxylic acids have been reported, proceeding through C-N bond cleavage. acs.org This hints at the possibility of analogous esterification reactions where a tertiary amine like 4-methylpiperidine (B120128) could be activated for reaction with benzoic acid derivatives under visible light irradiation. The mechanism of such a process would likely involve the generation of radical intermediates, a hallmark of photoredox catalysis. nih.gov

Synthesis of Analogues and Derivatives of this compound

The structural scaffold of this compound allows for extensive modification on both the piperidine ring and the benzoate moiety, leading to a diverse array of analogues and derivatives with potential applications in medicinal chemistry and materials science.

Modifications on the Piperidine Ring System

The piperidine ring of this compound is a versatile platform for introducing various substituents to modulate the compound's properties. Synthetic strategies often involve the use of pre-functionalized piperidine starting materials. A variety of 4-substituted piperidines are accessible through methods such as Lewis acid-catalyzed addition of silyl (B83357) enol ethers.

Researchers have synthesized a range of 4-substituted 4-arylpiperidines, which can then be N-acylated to form the corresponding benzoate esters. nih.gov Additionally, methods for the synthesis of aminoethyl-substituted piperidine derivatives and other functionalized piperidines have been developed, which could serve as precursors for more complex analogues. nih.gov The synthesis of 4-methylenepiperidine (B3104435) and its subsequent conversion to various 4-substituted piperidines also represents a viable route. acs.org

Table 1: Examples of Modifications on the Piperidine Ring System

Starting Material/PrecursorModification StrategyResulting Piperidine Derivative
4-PiperidoneWittig reaction followed by reduction4-Methylpiperidine
Isonipecotic acidN-protection, reduction, and methylation1,4-Dimethylpiperidine
PyridinePartial reduction and Rh-catalyzed asymmetric carbometalation3-Substituted piperidines
4-Hydroxy-N-methylpiperidineChlorination4-Chloro-N-methylpiperidine nih.gov

This table provides a conceptual overview of synthetic strategies and is not an exhaustive list.

Derivatization of the Benzoate Moiety

The benzoate portion of the molecule can be readily modified by employing substituted benzoic acids or their corresponding acyl chlorides in the esterification reaction with 4-methylpiperidine. This allows for the introduction of a wide range of functional groups onto the aromatic ring.

The synthesis of substituted benzoyl chlorides from the corresponding benzaldehydes is a well-established process, providing access to a diverse pool of acylating agents. nih.gov These can then be reacted with 4-methylpiperidine to yield the desired derivatives. For instance, the acylation of anisole (B1667542) with benzoyl chloride over solid acid catalysts has been studied, demonstrating the feasibility of Friedel-Crafts type reactions to introduce substituents onto the benzoyl group. columbia.edu Furthermore, the synthesis of biaryl amide derivatives often involves the coupling of substituted benzoic acids, a strategy that can be adapted for the synthesis of benzoate esters. organic-chemistry.org

Table 2: Examples of Derivatization of the Benzoate Moiety

ReagentReaction TypeResulting Benzoate Derivative
4-Fluorobenzoyl chlorideAcylation4-Methylpiperidin-1-yl 4-fluorobenzoate
4-Nitrobenzoyl chlorideAcylation4-Methylpiperidin-1-yl 4-nitrobenzoate
4-((4-Methylpiperazin-1-yl)methyl)benzoyl chlorideAcylation4-Methylpiperidin-1-yl 4-((4-methylpiperazin-1-yl)methyl)benzoate nih.gov
4-(Methoxycarbonyl)benzoic acidAcylation (via acyl chloride)Methyl 4-((4-methylpiperidin-1-yl)carbonyl)benzoate

This table illustrates potential derivatizations based on available substituted benzoyl chlorides and benzoic acids.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into the this compound structure can be achieved by using enantiomerically pure starting materials or by employing stereoselective synthetic methods. The synthesis of chiral 4-substituted piperidines is a key strategy.

For example, the diastereoselective synthesis of new zwitterionic bicyclic lactams has been reported as a route to construct 2-substituted-4-hydroxy piperidines with high stereocontrol. These chiral piperidinols can then be used to synthesize chiral analogues of this compound. Furthermore, synthetic approaches to chiral 4-amino-3-hydroxy piperidines have been explored, which could also serve as precursors. The stereoselective synthesis of 1,4-dienes and mono-olefins induced by methylcopper has also been described, showcasing methods that could potentially be adapted for the stereocontrolled synthesis of substituted piperidine rings.

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and developing new synthetic routes.

Elucidation of Reaction Mechanisms for Esterification

The esterification of 4-methylpiperidine with benzoic acid or its derivatives typically proceeds via a nucleophilic acyl substitution mechanism. When using benzoyl chloride, the highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic nitrogen atom of 4-methylpiperidine. This is followed by the elimination of a chloride ion to form the final ester product.

The rate of this acylation can be significantly influenced by the reaction conditions. For instance, the use of a promoter like N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to dramatically accelerate the acylation of alcohols with benzoyl chloride, suggesting the formation of a more reactive acyl donor complex. While this study focused on alcohols, similar principles can be applied to the N-acylation of secondary amines like 4-methylpiperidine.

Kinetic studies of the esterification of carboxylic acids have shown that the reaction is often catalyzed by acids, which protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. In the absence of an acid catalyst, the reaction between a secondary amine and a carboxylic acid to form an amide (or in this case, an O-acyl isourea that rearranges to the ester) is generally slow and requires elevated temperatures.

Computational studies on piperidine derivatives can provide further insights into their reactivity and the mechanism of their reactions. nih.gov Such studies can help to elucidate the transition states and intermediates involved in the esterification process, guiding the rational design of more efficient synthetic methods.

Analysis of Competing Reactions and Byproduct Formation Pathways

The synthesis of this compound, typically achieved through the acylation of 4-methylpiperidine with benzoyl chloride, is subject to several competing reactions and the formation of various byproducts. The efficiency and purity of the final product are contingent upon controlling these parallel reaction pathways. The most prevalent synthetic route is a variation of the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base. byjus.comwikipedia.orgchemistnotes.comiitk.ac.in The conditions of this reaction, particularly the choice of base and solvent, play a critical role in directing the reaction towards the desired product and minimizing byproduct formation.

Another key aspect is the role of the base, which is added to neutralize the hydrochloric acid generated during the acylation. byjus.com While essential for driving the reaction to completion, the choice of base can influence side reactions. Strong inorganic bases like sodium hydroxide (B78521) in a two-phase system (water and an organic solvent) are common. wikipedia.orglscollege.ac.in Alternatively, organic bases such as pyridine or triethylamine can be used in an anhydrous organic solvent. Pyridine can act not only as an acid scavenger but also as a nucleophilic catalyst, forming a highly reactive acylpyridinium salt intermediate, which is then attacked by the amine. byjus.com

Table 1: Analysis of Major Competing Reactions in the Synthesis of this compound

Competing ReactionReactantsConditions Favoring ReactionResulting Byproduct(s)
Hydrolysis of Acylating Agent Benzoyl Chloride, Water/Hydroxide IonsHigh concentration of aqueous base, slow addition of amine, elevated temperatures.Benzoic Acid / Sodium Benzoate
Reaction with Nucleophilic Base Benzoyl Chloride, PyridineUse of pyridine as a base/catalyst.N-Benzoylpyridinium Chloride (intermediate)
Side Reactions of Starting Materials Impurities in 4-Methylpiperidine or Benzoyl ChlorideUse of non-purified starting materials.Various, depending on the nature of the impurity.

The formation of byproducts is a direct consequence of these competing reactions. The most common byproduct, benzoic acid (or its salt), arises from the hydrolysis of benzoyl chloride. Its presence complicates the purification process, often requiring aqueous washes to remove. The salt formed from the neutralization of HCl, such as sodium chloride or triethylammonium (B8662869) chloride, is another significant byproduct that must be separated from the final product, typically through extraction and washing.

Careful control of reaction conditions is paramount to minimize these pathways. For instance, conducting the reaction at low temperatures (0–25°C) can slow the rate of hydrolysis of the benzoyl chloride relative to the rate of amidation. Similarly, ensuring the rapid and efficient mixing of the reactants in a two-phase system can favor the reaction in the organic layer where the amine and acyl chloride are concentrated, away from the aqueous hydroxide. wikipedia.org

Table 2: Common Byproducts and Their Formation Pathways

ByproductChemical FormulaFormation PathwayMethod of Minimization/Removal
Benzoic Acid / Sodium BenzoateC₇H₆O₂ / C₇H₅NaO₂Hydrolysis of benzoyl chloride by water or aqueous base.Low reaction temperature, controlled pH, efficient mixing, use of anhydrous conditions with an organic base. Removal by aqueous base wash.
Sodium ChlorideNaClNeutralization of HCl byproduct with sodium hydroxide.Inherent to the reaction using NaOH. Removed by washing with water.
Triethylammonium Chloride(C₂H₅)₃NHClNeutralization of HCl byproduct with triethylamine.Inherent to the reaction using triethylamine. Removed by washing with water.

Advanced Spectroscopic and Structural Characterization of 4 Methylpiperidin 1 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR Spectral Analysis for Structural Assignment

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For 4-Methylpiperidin-1-yl benzoate (B1203000), the spectrum is predicted to show distinct signals for the protons on the benzoate ring and the 4-methylpiperidine (B120128) ring.

The protons of the benzoate group are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The ortho-protons (H-2' and H-6') are anticipated to be downfield due to the deshielding effect of the carbonyl group, while the meta- (H-3' and H-5') and para-protons (H-4') will be slightly more upfield.

The protons on the 4-methylpiperidine ring will be found in the aliphatic region (δ 1.0-4.0 ppm). The protons on the carbons adjacent to the nitrogen atom (H-2 and H-6) are expected to be the most downfield in this group due to the inductive effect of the nitrogen. The methyl group protons (H-7) would likely appear as a doublet around 1.0 ppm.

Predicted ¹H NMR Data for 4-Methylpiperidin-1-yl Benzoate

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2', H-6' (ortho-ArH)~8.0d~7-8
H-4' (para-ArH)~7.6t~7-8
H-3', H-5' (meta-ArH)~7.5t~7-8
H-2ax, H-6ax~3.5-3.8m
H-2eq, H-6eq~3.0-3.3m
H-4~1.8m
H-3ax, H-5ax~1.5m
H-3eq, H-5eq~1.9m
H-7 (CH₃)~0.95d~6-7

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl)~166
C-1' (Ar-C)~133
C-4' (Ar-CH)~130
C-2', C-6' (Ar-CH)~129
C-3', C-5' (Ar-CH)~128
C-2, C-6 (Piperidine)~45-50
C-3, C-5 (Piperidine)~30-35
C-4 (Piperidine)~30
C-7 (CH₃)~22

Two-Dimensional NMR Techniques for Connectivity and Proximity

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between adjacent protons on the benzoate ring and within the 4-methylpiperidine ring system, confirming their respective spin systems. For instance, correlations would be expected between H-2'/H-3' and H-3'/H-4' on the aromatic ring, and between the protons on adjacent carbons of the piperidine (B6355638) ring (e.g., H-2/H-3, H-3/H-4, H-4/H-7). chemicalbook.compharmaffiliates.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹JCH). chemicalbook.compharmaffiliates.com It would allow for the direct assignment of each proton to its attached carbon. For example, the signal for the methyl protons (H-7) would correlate with the signal for the methyl carbon (C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). chemicalbook.compharmaffiliates.com This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include the one between the ortho-protons of the benzoate ring (H-2', H-6') and the carbonyl carbon (C=O), and importantly, between the protons on the carbons adjacent to the nitrogen in the piperidine ring (H-2, H-6) and the carbonyl carbon, confirming the ester linkage to the nitrogen.

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The calculated exact mass for the protonated molecule of this compound ([M+H]⁺) is a critical piece of data for its definitive identification.

Calculated Exact Mass for this compound

Ion Formula Calculated Exact Mass (m/z)
[M+H]⁺C₁₃H₁₈NO₂⁺220.1332

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. Fragmentation of this ion could also be observed, providing further structural information. Common fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of a benzoyl cation and a 4-methylpiperidine fragment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an indispensable tool for verifying the purity of a sample and identifying its components. In the analysis of this compound, GC-MS serves to confirm the successful synthesis of the target compound and to identify any potential impurities or byproducts.

The gas chromatogram would display a primary peak corresponding to this compound at a specific retention time, which is characteristic of the compound under the given analytical conditions (e.g., column type, temperature program). The purity of the sample can be estimated from the relative area of this main peak compared to any other peaks present in the chromatogram.

The mass spectrometer fragments the eluted compound into a pattern of charged ions. This fragmentation pattern is a unique fingerprint of the molecule. For this compound (molar mass: 219.28 g/mol ), the mass spectrum would be expected to show the molecular ion peak [M]+ at m/z 219. Key fragmentation patterns would arise from the cleavage of the ester bond and fragmentation of the piperidine ring, leading to characteristic ions that confirm the compound's structure. While specific experimental data for this exact compound is not widely published, analysis of related structures suggests that key fragments would include ions corresponding to the benzoyl group and the 4-methylpiperidinyl cation.

Table 1: Expected GC-MS Data for this compound

Parameter Expected Value Description
Molecular Formula C₁₃H₁₇NO₂ The chemical formula of the compound.
Molar Mass 219.28 g/mol The mass of one mole of the compound.
Molecular Ion Peak [M]+ m/z 219 Represents the intact molecule with one electron removed.
Key Fragment 1 m/z 105 Corresponds to the benzoyl cation [C₆H₅CO]+.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are crucial for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a detailed fingerprint of the functional groups present. For this compound, the spectrum would be dominated by strong absorptions corresponding to the ester and aromatic functionalities. A very strong and sharp absorption band is expected in the region of 1720-1715 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of the benzoate ester. libretexts.orgmasterorganicchemistry.com Another key feature is the C-O stretching vibration of the ester group, which typically appears as a strong band between 1300-1250 cm⁻¹. libretexts.org

The presence of the aromatic benzene (B151609) ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org The aliphatic C-H bonds of the 4-methylpiperidine ring would show stretching vibrations just below 3000 cm⁻¹. libretexts.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3100-3000 C-H Stretch Aromatic (Benzene Ring) Medium
3000-2850 C-H Stretch Aliphatic (Piperidine Ring) Medium
1720-1715 C=O Stretch Ester (Carbonyl) Strong, Sharp
1600-1450 C=C Stretch Aromatic (In-ring) Medium-Weak

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric vibrations of the aromatic ring would be expected to produce strong signals. A prominent peak for the ring-breathing mode of the benzene ring would be a key identifier. The C=O stretching vibration, while strong in the IR, would be weaker in the Raman spectrum. Conversely, the C=C bonds of the aromatic ring and the C-C bonds of the piperidine skeleton would be more Raman active. This complementary information helps to build a complete picture of the molecule's vibrational framework.

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy techniques like UV-Vis and photoluminescence provide insights into the electronic structure and excited-state properties of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzoate chromophore. Typically, aromatic esters exhibit strong absorption bands in the UV region. These correspond to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group of the ester. For similar benzoate compounds, strong absorptions are often observed in the 200-300 nm range. For instance, a related compound containing a piperidinyl-phenyl moiety showed a maximum absorption (λmax) around 326-338 nm. mdpi.com

Table 3: Predicted UV-Vis Absorption Data for this compound

Wavelength Range (nm) Transition Type Chromophore
~230-240 π → π* Benzene Ring
~270-280 π → π* Benzene Ring (secondary band)

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy involves exciting a molecule with light and measuring the light it emits upon returning to a lower energy state. This phenomenon, which includes fluorescence and phosphorescence, provides information about the molecule's excited states. While many simple benzoate esters are not strongly fluorescent, the presence of the nitrogen-containing piperidine ring could influence the electronic properties. Studies on related aromatic amines have shown that they can act as fluorescence probes. researchgate.net If this compound were to exhibit photoluminescence, the emission spectrum would likely be Stokes-shifted to a longer wavelength relative to its absorption maximum. The specific emission wavelength and quantum yield would depend on the rigidity of the structure and the nature of its lowest excited state.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) Analysis for Molecular Geometry and Packing

No published single-crystal X-ray diffraction data for this compound could be located. This type of analysis would be essential to definitively determine its molecular geometry, including bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair, boat), as well as to understand the intermolecular interactions and packing arrangement in the crystal lattice.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

No powder X-ray diffraction patterns for this compound are available in the reviewed literature. PXRD is a critical technique for characterizing the crystalline form of a solid compound, identifying its phase, and assessing its purity.

Other Advanced Analytical Techniques

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

Specific HPLC methods for the analysis and purity assessment of this compound have not been reported. A validated HPLC method would typically define parameters such as the column type (e.g., C18), mobile phase composition, flow rate, and detection wavelength, which are currently not established for this compound.

Ultra-Performance Liquid Chromatography (UPLC)

There is no available information on the use of UPLC for the analysis of this compound. UPLC, a higher-resolution version of HPLC, would offer faster and more efficient separation, but no such application has been documented.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electrons

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to detect species with unpaired electrons, such as radicals. As this compound is a stable, closed-shell molecule, it would not be expected to be EPR active. No studies employing EPR on this compound were found.

Computational and Theoretical Chemistry Studies of 4 Methylpiperidin 1 Yl Benzoate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. It is frequently employed to determine optimized molecular geometry, electronic distribution, and spectroscopic properties.

Despite the utility of DFT, a specific investigation into the electronic structure and geometry optimization of 4-Methylpiperidin-1-yl benzoate (B1203000) using this method is not available in published scientific literature. Such a study would typically involve selecting a suitable functional and basis set to calculate the molecule's ground-state energy, bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of its structure.

Ab initio and semi-empirical methods are alternative approaches to quantum chemical calculations. Ab initio methods are based on first principles without the use of empirical parameters, offering high accuracy at a significant computational cost. Semi-empirical methods, in contrast, incorporate some experimental data to simplify calculations, making them faster but potentially less accurate.

There are no documented studies in the scientific literature that apply ab initio or specific semi-empirical methods to analyze the electronic structure of 4-Methylpiperidin-1-yl benzoate.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior and interactions of molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This analysis helps in understanding the flexibility of a molecule and identifying its most stable forms. The results are often visualized as an energy landscape, which maps the potential energy as a function of molecular conformation.

Specific conformational analysis and the corresponding energy landscapes for this compound have not been reported in scientific publications. Such an analysis would be valuable for understanding how the molecule might interact with biological targets or how it behaves in different solvent environments.

The study of intermolecular interactions is crucial for understanding how molecules arrange themselves in the solid state, which influences physical properties like melting point and solubility. Hirshfeld surface analysis is a common tool used to visualize and quantify these interactions within a crystal lattice.

As there are no published crystal structures for this compound, a Hirshfeld surface analysis to investigate its crystal packing and intermolecular interactions has not been performed. This type of analysis would typically identify and quantify contributions from different types of interactions, such as hydrogen bonds and van der Waals forces.

Electronic Structure and Reactivity Descriptors

Due to the absence of quantum chemical calculations for this compound, there is no available data on its electronic structure and associated reactivity descriptors.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. acs.orgwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electrophile or electron acceptor. researchgate.net

For this compound, a computational analysis would calculate the energies of these frontier orbitals. The energy of the HOMO is related to the ionization potential, indicating the ease with which the molecule can donate an electron. The energy of the LUMO is related to the electron affinity, showing its ability to accept an electron. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org

The analysis would involve mapping the electron density distribution of the HOMO and LUMO across the molecular structure. It is expected that the HOMO would be localized on the more electron-rich parts of the molecule, likely the piperidine (B6355638) ring and the non-bonding electrons of the nitrogen and oxygen atoms. The LUMO would likely be distributed over the electron-deficient benzoate ring system. This distribution helps in identifying the probable sites for electrophilic and nucleophilic attacks.

Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound

ParameterPredicted Value (eV)Description
EHOMO(Value)Energy of the Highest Occupied Molecular Orbital; indicates nucleophilicity.
ELUMO(Value)Energy of the Lowest Unoccupied Molecular Orbital; indicates electrophilicity.
HOMO-LUMO Gap (ΔE)(Value)Energy difference (ELUMO - EHOMO); indicates chemical reactivity and stability.

Note: The values in this table are illustrative placeholders for results that would be obtained from a DFT calculation (e.g., using B3LYP/6-31G(d) level of theory).

Electrophilicity and Nucleophilicity Indices

Conceptual Density Functional Theory (DFT) provides a range of descriptors that quantify a molecule's reactivity. nih.govbeilstein-archives.org These global reactivity indices are calculated from the HOMO and LUMO energies and provide a more quantitative measure of reactivity than FMO analysis alone.

Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher ω value indicates a stronger electrophile. nih.gov

Nucleophilicity Index (N) : A scale for measuring nucleophilic character. One common definition is based on the HOMO energy of the molecule with respect to a reference. nih.gov

For this compound, these indices would be calculated to classify its reactivity. The benzoate portion would contribute to its electrophilic character, while the piperidine moiety, particularly the nitrogen atom, would be the source of its nucleophilicity. Calculating these indices allows for a comparison of its reactivity with other known compounds. researchgate.net

Table 2: Predicted Global Reactivity Descriptors for this compound

DescriptorFormulaPredicted ValueClassification
Chemical Potential (μ)(EHOMO + ELUMO) / 2(eV)Electron donating/accepting tendency.
Chemical Hardness (η)(ELUMO - EHOMO) / 2(eV)Resistance to charge transfer.
Electrophilicity Index (ω)μ² / (2η)(eV)(e.g., Moderate Electrophile)
Nucleophilicity Index (N)(e.g., EHOMO - EHOMO(TCE))(eV)(e.g., Strong Nucleophile)

Note: Values are placeholders. The nucleophilicity index (N) is often calculated relative to a reference compound like tetracyanoethylene (B109619) (TCE).

Prediction of Spectroscopic Parameters

Computational NMR and IR Spectral Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data. Using DFT, typically with functionals like B3LYP and appropriate basis sets (e.g., 6-311++G(d,p)), one can calculate the theoretical vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts.

For an IR spectrum prediction , the vibrational modes of this compound would be calculated. This would identify characteristic peaks, such as the C=O stretching of the ester group, C-O stretching, C-N stretching of the piperidine ring, and various C-H stretching and bending modes of the aromatic and aliphatic parts. These predicted frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR data.

For NMR spectral prediction , the Gauge-Independent Atomic Orbital (GIAO) method is commonly used. It would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. This allows for the assignment of peaks in an experimental spectrum, confirmation of the molecular structure, and understanding of the electronic environment around each nucleus. For instance, the protons on the carbon adjacent to the piperidine nitrogen would be distinguished from other ring protons, and the chemical shift of the carbonyl carbon would be identified.

UV-Vis Spectral Simulation and Electronic Transition Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. researchgate.netrsc.org This analysis provides information on the electronic transitions between molecular orbitals. For this compound, a TD-DFT calculation (e.g., using CAM-B3LYP functional) would predict the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions.

The primary transitions would likely be π → π* transitions associated with the benzoate ring and potentially n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. The analysis would detail which molecular orbitals are involved in the most significant transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO, etc.). This information is critical for understanding the molecule's photophysical properties and color. researchgate.net

Table 3: Illustrative Predicted UV-Vis Spectral Data for this compound

λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major Orbital ContributionTransition Type
(Value)(Value)(Value)HOMO → LUMOπ → π
(Value)(Value)(Value)HOMO-1 → LUMOn → π

Note: This table illustrates the typical output of a TD-DFT calculation, which would be performed in a specified solvent using a polarizable continuum model (PCM).

Nonlinear Optical (NLO) Property Prediction and Investigation

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry can effectively predict the NLO properties of molecules, guiding the synthesis of new materials. The key to NLO activity in organic molecules is often a structure with electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.

Hyperpolarizability Calculations and NLO Response Prediction

The primary NLO property of interest at the molecular level is the first hyperpolarizability (β). A large β value is indicative of a strong NLO response. This property can be calculated using DFT methods by applying an external electric field and determining the change in the molecule's dipole moment.

For this compound, the piperidine ring acts as an electron-donating group, while the benzoate moiety serves as an electron-accepting group. This donor-acceptor structure suggests that the molecule could possess NLO properties. A computational study would calculate the static first hyperpolarizability (β₀) and its components. The results are typically compared to a standard NLO material, such as urea (B33335), to gauge its potential. A higher β value compared to urea would suggest that this compound is a promising candidate for NLO applications.

Table 4: Predicted Nonlinear Optical Properties for this compound

ParameterPredicted Value (esu)
Dipole Moment (μ)(Value in Debye)
Mean Polarizability (α)(Value)
First Hyperpolarizability (β₀)(Value)

Note: Values are placeholders. Calculations would be performed at a suitable level of theory, and esu (electrostatic units) is a common unit for hyperpolarizability.

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical chemistry studies or structure-NLO (Nonlinear Optical) property correlation analyses focusing on the chemical compound This compound .

Therefore, it is not possible to provide an article with detailed research findings, data tables, or a discussion on the structure-NLO property correlations for this compound as the primary research does not appear to be available in the public domain.

Reactivity, Stability, and Degradation Pathways of 4 Methylpiperidin 1 Yl Benzoate

Hydrolytic Stability and Degradation Kinetics

The hydrolysis of 4-Methylpiperidin-1-yl benzoate (B1203000) involves the cleavage of the acyl-oxygen bond, a reaction that can be catalyzed by either acid or base. This process breaks the molecule down into benzoic acid and N-hydroxy-4-methylpiperidine or their corresponding conjugate acid/base forms.

Under acidic conditions, the hydrolysis of 4-Methylpiperidin-1-yl benzoate is expected to proceed via a mechanism analogous to the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway common to esters.

The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A molecule of water, acting as a nucleophile, then attacks this activated carbon atom. This step results in the formation of a tetrahedral intermediate. Subsequent proton transfer from the incoming water moiety to the nitrogen atom of the piperidine (B6355638) ring creates a good leaving group, N-hydroxy-4-methylpiperidine. The final step involves the collapse of the tetrahedral intermediate, which regenerates the carbonyl group of what is now benzoic acid and expels the leaving group. This mechanism is reversible.

Table 1: Predicted Acid-Catalyzed Hydrolysis of this compound

ReactantReagents & ConditionsExpected ProductsMechanism Type
This compoundH₃O⁺ (aq.), HeatBenzoic acid, 4-Methyl-1-hydroxypiperidinium saltAAC2

In the presence of a base, such as aqueous sodium hydroxide (B78521), the compound undergoes saponification, an effectively irreversible hydrolysis reaction. This pathway follows the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.

The reaction begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. This is the rate-determining step and leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. This intermediate then collapses, reforming the carbon-oxygen double bond and ejecting the N-(4-methyl)piperidin-1-olate anion as the leaving group. In the final step, a rapid acid-base reaction occurs where the highly basic leaving group is protonated by the newly formed benzoic acid (or solvent) to yield the more stable N-hydroxy-4-methylpiperidine and a benzoate salt. Because the final carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol-like leaving group, the reaction is essentially irreversible.

Table 2: Predicted Base-Catalyzed Hydrolysis of this compound

ReactantReagents & ConditionsExpected ProductsMechanism Type
This compound1. NaOH (aq.), Heat2. H₃O⁺ (workup)Benzoic acid, N-hydroxy-4-methylpiperidineBAC2

The rate of hydrolysis for this compound is highly dependent on pH. The reaction is slowest in a neutral pH range (approximately pH 4-6) and accelerates significantly under both acidic (pH < 4) and basic (pH > 8) conditions. This U-shaped pH-rate profile is characteristic of ester hydrolysis.

The choice of solvent also plays a critical role. Polar protic solvents, such as water and alcohols, are effective at stabilizing the charged intermediates and transition states found in both acid- and base-catalyzed mechanisms, thereby increasing the reaction rate. In contrast, non-polar aprotic solvents would significantly hinder hydrolysis due to their inability to stabilize these polar species.

Reduction Reactions and Pathways

Reduction of this compound can be achieved through catalytic hydrogenation or with chemical hydride reagents. The outcome of the reduction depends on the specific reagents and conditions employed, with potential cleavage at the C-O bond, the N-O bond, or reduction of the aromatic ring.

Catalytic hydrogenation of esters is generally challenging and requires more forcing conditions than the hydrogenation of alkenes or alkynes. chemistrytalk.org For this compound, the reaction with hydrogen gas (H₂) over a metal catalyst can lead to several outcomes.

A key pathway is hydrogenolysis, the cleavage of a bond by hydrogen. The most susceptible bond to this reaction, apart from the ester linkage, is the N-O bond, which is known to be labile under hydrogenolysis conditions. researchgate.netnih.gov

N-O Bond Cleavage: Using a catalyst like Palladium on carbon (Pd/C), hydrogenolysis of the N-O bond would likely occur to produce N-(4-methyl)piperidine and benzoic acid.

C-O Bond Cleavage: Hydrogenolysis of the acyl-oxygen bond would yield benzyl (B1604629) alcohol and 4-methylpiperidine (B120128).

Aromatic Ring Reduction: Under more severe conditions (e.g., high pressure/temperature, Rhodium or Ruthenium catalysts), the benzene (B151609) ring can be reduced to a cyclohexane (B81311) ring. illinois.edu

Table 3: Predicted Catalytic Hydrogenation Pathways

PathwayReagents & ConditionsExpected Major Products
N-O HydrogenolysisH₂, Pd/C, moderate pressureN-(4-methyl)piperidine, Benzoic acid
C-O HydrogenolysisH₂, Copper chromite, high temp/pressureBenzyl alcohol, 4-methylpiperidine
Aromatic ReductionH₂, Rh/C or Ru/C, high pressureCyclohexanemethanol, 4-methylpiperidine

Chemical reduction using metal hydrides offers a more direct route to cleaving the ester functional group. The reactivity is highly dependent on the choice of hydride reagent. libretexts.org

Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. libretexts.orgdalalinstitute.com In the case of this compound, LiAlH₄ would attack the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond. The resulting intermediates would be further reduced to yield benzyl alcohol and N-hydroxy-4-methylpiperidine. The N-O bond in the hydroxylamine (B1172632) product may also be cleaved by excess LiAlH₄ to give 4-methylpiperidine.

In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters or their derivatives under standard conditions. masterorganicchemistry.com Therefore, this compound is expected to be stable in the presence of NaBH₄.

Table 4: Predicted Hydride-Mediated Reduction Reactions

ReagentExpected ReactivityExpected Major Products
Lithium aluminum hydride (LiAlH₄)HighBenzyl alcohol, 4-methylpiperidine
Sodium borohydride (NaBH₄)Low / NoneNo reaction

Photochemical Degradation Studies and Mechanisms

Direct photochemical degradation studies on this compound are not extensively available in the public domain. However, the photochemical behavior of the parent piperidine molecule offers insights into potential degradation routes. The atmospheric photo-oxidation of piperidine, initiated by hydroxyl (OH) radicals, proceeds through hydrogen abstraction from both the C-H bonds of the ring and the N-H bond. whiterose.ac.ukacs.org For this compound, which is an N-acylpiperidine, the primary sites for OH radical attack would be the C-H bonds of the piperidine and methyl groups.

The reaction is expected to initiate via the abstraction of a hydrogen atom by a photochemically generated radical, leading to the formation of a carbon-centered radical on the piperidine ring. The presence of the electron-withdrawing benzoyl group would likely influence the regioselectivity of this hydrogen abstraction. Subsequent reaction with molecular oxygen would form a peroxyl radical, which could then undergo a series of reactions to yield various degradation products.

Plausible Photochemical Degradation Products:

Parent Compound Potential Degradation Products Plausible Mechanism
This compound4-Methyl-1-benzoyl-piperidin-2-one (a lactam)Oxidation at the C2 position of the piperidine ring
Benzoic acid and 4-methylpiperidinePhotohydrolysis of the ester linkage
Ring-opened productsCleavage of the piperidine ring following radical attack

It is important to note that the specific photoproducts and their distribution would depend on various factors, including the wavelength of light, the presence of photosensitizers, and the reaction medium.

Thermal Stability and Decomposition Processes

The thermal stability of this compound is influenced by the strength of the amide (N-C=O) and ester (O-C=O) bonds. Studies on the thermal decomposition of benzoate esters indicate that they can undergo pyrolysis, often through a six-membered cyclic transition state, to yield a carboxylic acid and an alkene. However, in the case of this compound, the piperidine ring lacks a hydrogen atom in a suitable position for such a concerted elimination.

Therefore, thermal decomposition is more likely to proceed through radical mechanisms at elevated temperatures. The initial step would likely be the homolytic cleavage of the weakest bond in the molecule. The C-N bond of the amide or the C-O bond of the ester are potential sites for initial cleavage. The stability of piperazine (B1678402), a related cyclic amine, has been noted to be significant, but its degradation is accelerated when blended with other amines. researchgate.net

Expected Thermal Decomposition Characteristics:

Parameter Expected Outcome Rationale
Decomposition Onset Moderately high temperatureThe piperidine and benzoate rings are relatively stable structures.
Primary Decomposition Products Benzoic acid, 4-methylpiperidine, and various fragmentsCleavage of the ester and amide bonds.
Decomposition Mechanism Radical chain reactionsInitiation by bond homolysis followed by propagation and termination steps.

The presence of the methyl group on the piperidine ring may also influence the decomposition pathway by providing an additional site for radical initiation.

Oxidation Pathways and Mechanisms

The oxidation of this compound can occur at either the piperidine ring or the N-benzoyl group. The piperidine moiety is susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen (the α-carbons). Studies on the oxidation of N-acylpiperidines have shown that a primary oxidation product is the corresponding lactam, in this case, 4-Methyl-1-benzoyl-piperidin-2-one. nih.gov This transformation is often mediated by various oxidizing agents, including hypervalent iodine reagents. nih.gov

The nitrogen atom itself is part of an amide linkage and is therefore less susceptible to direct oxidation compared to a tertiary amine. The benzoyl group is generally stable to oxidation, although under harsh conditions, degradation of the aromatic ring can occur.

Key Oxidation Reactions:

Oxidizing Agent Likely Site of Attack Major Product(s)
Peroxides (e.g., H₂O₂)α-carbon of the piperidine ring4-Methyl-1-benzoyl-piperidin-2-one
Cytochrome P450 enzymesα-carbon of the piperidine ring, methyl groupHydroxylated derivatives, lactams
Strong oxidants (e.g., KMnO₄)Piperidine ring, methyl group, potentially the benzene ringRing-opened products, benzoic acid, CO₂

The oxidation of piperidine-containing pharmaceuticals is a key aspect of their metabolism in biological systems, often catalyzed by cytochrome P450 enzymes. acs.org

Investigation of Biodegradation Mechanisms and Environmental Fate

The biodegradation of this compound is expected to involve the enzymatic cleavage of the ester and amide bonds, as well as the degradation of the piperidine and benzoate moieties. The environmental fate of this compound will be determined by its susceptibility to microbial degradation, as well as by physical processes such as sorption to soil and sediment.

The ester linkage is generally susceptible to hydrolysis by esterase enzymes, which are widespread in microorganisms. This would lead to the formation of benzoic acid and 4-methylpiperidine. Benzoic acid is a readily biodegradable compound that can be metabolized through the β-ketoadipate pathway.

The biodegradation of the piperidine ring is more complex. Studies on piperidine-degrading bacteria have identified two main pathways. In some Mycobacterium species, degradation proceeds via the opening of the piperidine ring to form 5-aminovaleric acid, which is then deaminated to glutaric acid and further metabolized. researchgate.net A different pathway has been observed in Pseudomonas species, where piperidine is first glutamylated before the ring is hydroxylated and subsequently cleaved. researchgate.net

The environmental fate of benzoate esters used in pesticides is influenced by factors such as soil pH, temperature, and microbial activity, with hydrolysis and photolysis being significant degradation routes. wikipedia.orgmdpi.com The stability of benzoate esters in biological media like plasma and liver microsomes is dependent on carboxylesterase activity. nih.gov

Summary of Biodegradation and Environmental Fate:

Process Description Key Intermediates/Products
Ester Hydrolysis Enzymatic cleavage of the ester bond.Benzoic acid, 4-Methylpiperidine
Benzoate Degradation Aerobic degradation via the β-ketoadipate pathway.Catechol, Succinyl-CoA, Acetyl-CoA
Piperidine Ring Degradation Ring opening via hydroxylation or other enzymatic reactions.5-Aminovaleric acid, Glutaric acid
Environmental Persistence Likely to be low to moderate due to susceptibility to biodegradation.-

The presence of the methyl group on the piperidine ring may affect the rate and pathway of biodegradation compared to the parent piperidine molecule.

Advanced Research on Derivatives and Analogues of 4 Methylpiperidin 1 Yl Benzoate

Rational Design Principles for Structural Modification

The rational design of derivatives of 4-Methylpiperidin-1-yl benzoate (B1203000) is a structured approach aimed at methodically altering its chemical makeup to enhance desired characteristics while minimizing off-target effects. This process is guided by a deep understanding of the molecule's structure and its interactions with biological targets. nih.govnih.govbbau.ac.in Key strategies in the rational design of analogues include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD allows for the design of molecules that can fit precisely into the target's binding site. For derivatives of 4-Methylpiperidin-1-yl benzoate, this would involve modifying the 4-methylpiperidine (B120128) or benzoate moieties to optimize interactions with specific amino acid residues within a receptor or enzyme active site. acs.orgnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD utilizes the structures of known active molecules to develop a pharmacophore model. This model defines the essential steric and electronic features required for activity. New analogues of this compound can then be designed to fit this pharmacophore, aiming for improved potency and selectivity. benthamscience.com

Bioisosteric Replacement: This strategy involves substituting a functional group in the lead compound with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacokinetic or pharmacodynamic profile. For instance, the methyl group on the piperidine (B6355638) ring or substituents on the benzoate ring could be replaced with other alkyl groups, halogens, or hydrogen bond donors/acceptors to modulate lipophilicity, metabolic stability, or target binding affinity. rsc.org

Conformational Constraint: By introducing structural modifications that limit the number of possible conformations, it is possible to lock the molecule into its bioactive conformation. For this compound, this could involve creating cyclic analogues or introducing bulky groups to restrict the rotation of the piperidine or benzoate rings. This can lead to increased potency and selectivity. nih.gov

The introduction of chiral centers into the piperidine scaffold is another critical aspect of rational design, as it can significantly influence the molecule's interaction with chiral biological targets, potentially leading to improved efficacy and reduced side effects. researchgate.net

Development of Focused and Combinatorial Libraries

To efficiently explore the chemical space around this compound, researchers often turn to the synthesis of compound libraries. These libraries can be either focused or combinatorial, each serving a distinct purpose in the drug discovery process.

Focused Libraries: These are collections of compounds designed to interact with a specific biological target or target family. The design of focused libraries for this compound analogues would be guided by the rational design principles outlined above. For example, a library might be created where the benzoate ring is substituted with a variety of electronically and sterically diverse functional groups to probe the structure-activity relationship (SAR) for a particular target.

Combinatorial Libraries: Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. nih.gov A combinatorial library of this compound derivatives could be generated by reacting a set of substituted benzoic acids with a variety of substituted piperidines. wipo.intlookchem.com This approach enables a broad exploration of the SAR and can lead to the identification of novel hits with unexpected activity.

The synthesis of these libraries can be performed using either solid-phase or solution-phase techniques, with modern purification methods allowing for the efficient generation of high-purity compounds for biological screening. lookchem.com

Table 1: Illustrative Combinatorial Library Design for this compound Analogues

Piperidine MoietyBenzoate Moiety Substituent (R)
4-Methylpiperidine-H
4-Ethylpiperidine-Cl
4-Propylpiperidine-F
3-Methylpiperidine-OCH₃
3,5-Dimethylpiperidine-NO₂

Structure-Reactivity Relationship Studies of Modified Compounds

Understanding how structural modifications impact the chemical reactivity of this compound analogues is crucial for predicting their stability, metabolism, and potential for covalent interactions with biological targets. Structure-reactivity relationship (SRR) studies investigate the influence of electronic and steric effects on the molecule's reactivity. researchgate.net

Key areas of investigation in SRR studies include:

Hydrolytic Stability: The ester linkage in this compound is susceptible to hydrolysis. SRR studies would examine how substituents on both the piperidine and benzoate rings affect the rate of this hydrolysis. Electron-withdrawing groups on the benzoate ring, for example, would likely increase the electrophilicity of the carbonyl carbon, making the ester more prone to nucleophilic attack and hydrolysis.

Oxidative Metabolism: The piperidine ring, particularly the nitrogen atom and the carbon atoms adjacent to it, can be sites of oxidative metabolism. SRR studies would explore how modifications to the piperidine ring or the benzoate moiety influence the susceptibility of the molecule to oxidation by metabolic enzymes like cytochrome P450s.

Redox Potential: For analogues designed to have redox activity, SRR studies would correlate structural features with their redox potentials. This is particularly relevant for compounds designed to act as antioxidants or pro-oxidants. researchgate.net

Computational methods, alongside experimental techniques such as kinetic assays and spectroscopic analysis, are valuable tools for elucidating these structure-reactivity relationships. researchgate.net

Conformational Preferences and Dynamics in Analogues

The three-dimensional shape of a molecule is critical for its biological activity. The piperidine ring in this compound analogues can adopt various conformations, such as chair, boat, and twist-boat forms. nih.govresearchgate.net The conformational preferences and dynamics of these analogues are studied to understand how structural modifications influence their shape and, consequently, their ability to bind to a target.

Conformational Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to determine the preferred conformations of these molecules in solution and in the solid state. researchgate.netnih.gov For instance, the orientation of the 4-methyl group (axial vs. equatorial) and the relative orientation of the benzoate group can be determined.

Computational Modeling: Molecular mechanics and quantum mechanics calculations are employed to predict the relative energies of different conformers and the energy barriers between them. nih.gov These studies can provide insights into the flexibility of the molecule and how it might adapt its shape upon binding to a target.

Influence of N-Acylation: The acylation of the piperidine nitrogen, as in this compound, introduces partial double-bond character to the C-N bond, which can influence the ring's conformational equilibrium. nih.gov This can lead to a preference for specific conformers, which may be important for biological activity.

Studies on related N-acylpiperidines have shown that the interplay of steric and electronic effects can lead to a preference for specific chair or twist-boat conformations. nih.gov

Table 2: Predicted Conformational Preferences of Substituted Piperidine Rings

Substituent at C4Preferred ConformationAxial/Equatorial Preference of Substituent
MethylChairEquatorial
PhenylChairEquatorial
HydroxylChairEquatorial (in free base), Axial (in protonated form) nih.gov
FluorineChairEquatorial (in free base), Axial (in protonated form) nih.gov

Exploration of Novel Synthetic Building Blocks Incorporating 4-Methylpiperidine or Benzoate Moieties

The development of novel synthetic building blocks is essential for expanding the diversity of accessible derivatives of this compound. csmres.co.ukunife.it This involves the design and synthesis of new piperidine and benzoate derivatives that can be readily incorporated into drug discovery programs.

Novel Piperidine Scaffolds: Research in this area focuses on developing efficient synthetic routes to substituted 4-methylpiperidines with diverse substitution patterns and stereochemistries. kcl.ac.ukkcl.ac.uknih.gov This includes the synthesis of chiral piperidines, which are valuable for creating enantiomerically pure drug candidates. researchgate.net Methods such as the aza-Michael reaction and catalytic hydrogenation of substituted pyridines are employed to create these building blocks. kcl.ac.ukchemicalbook.com 4-Methylpiperidine itself can be used as a reagent for Fmoc removal in solid-phase peptide synthesis. researchgate.net

Functionalized Benzoate Derivatives: The synthesis of novel benzoic acid derivatives with a wide range of functional groups allows for the systematic modification of the electronic and steric properties of the benzoate moiety. This can be crucial for optimizing target binding and pharmacokinetic properties. acs.orgrsc.orgnih.govnih.gov These building blocks can be designed to incorporate reactive handles for further functionalization or to introduce specific pharmacophoric features.

Multifunctional Building Blocks: The creation of building blocks that contain both the piperidine and benzoate moieties in a pre-assembled fashion can streamline the synthesis of complex analogues. nih.govacs.org These advanced intermediates can be designed to allow for late-stage diversification, enabling the rapid generation of a wide range of derivatives from a common precursor.

The availability of a diverse collection of high-quality, novel building blocks is a critical factor in the success of drug discovery projects focused on the this compound scaffold. csmres.co.uk

Emerging Research Directions and Future Perspectives

Development of Green Chemistry Approaches for the Synthesis of 4-Methylpiperidin-1-yl Benzoate (B1203000)

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact and enhance safety. For the synthesis of 4-Methylpiperidin-1-yl benzoate, several green chemistry approaches hold promise. Traditional methods for forming ester and amide bonds, often central to the synthesis of such compounds, can be resource-intensive and generate significant waste.

Future research is likely to focus on catalytic and solvent-free reaction conditions. For instance, the use of solid acid catalysts could replace corrosive and difficult-to-recycle liquid acids in esterification reactions. Additionally, enzymatic catalysis offers a highly selective and environmentally benign alternative for the synthesis of piperidine-containing compounds.

A notable green approach is the use of reductive amination in a one-pot synthesis, which has been shown to be efficient for related structures. For example, a simple and efficient in situ synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid has been developed using direct reductive alkylation with yields of 95–99%. researchgate.net This methodology, which can be scaled up, highlights a potential green route for similar compounds. researchgate.net Another green method involves the use of nanofiltration membranes to remove byproducts and unreacted reagents, leading to high purity and yield with reduced environmental impact. google.com

Green Chemistry Approach Potential Advantages for Synthesizing this compound
Catalytic Methods Reduced waste, easier product separation, potential for catalyst recycling.
Enzymatic Synthesis High selectivity, mild reaction conditions, biodegradable catalysts.
Solvent-Free Reactions Reduced solvent waste, potential for improved reaction kinetics.
One-Pot Synthesis Increased efficiency, reduced purification steps, lower energy consumption.
Nanofiltration Environmentally friendly purification, high product purity, potential for reagent recycling. google.com

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The synthesis and optimization of novel compounds like this compound can be significantly accelerated through the use of automated synthesis and high-throughput experimentation (HTE). nih.govyoutube.com These platforms allow for the rapid screening of a wide array of reaction conditions, catalysts, and reagents in parallel, using minimal amounts of starting materials. nih.govyoutube.com

For the synthesis of this compound, HTE could be employed to quickly identify the optimal conditions for the esterification or amidation step. By systematically varying parameters such as temperature, solvent, catalyst loading, and reactant ratios in a multi-well plate format, researchers can efficiently map the reaction landscape and identify high-yielding and selective conditions. nih.govresearchgate.net The integration of HTE with rapid analytical techniques, such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), enables the swift analysis of hundreds of experiments, dramatically reducing the time required for process development. researchgate.netpurdue.edu

Continuous flow synthesis is another automated technology that offers advantages in terms of safety, scalability, and process control. purdue.edu A continuous flow setup for the synthesis of this compound could lead to improved yields and purity while minimizing the risks associated with handling reactive intermediates. purdue.edu

Application of Machine Learning and AI in Molecular Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science by enabling the rapid in silico design and property prediction of novel molecules. openreview.netnih.gov For this compound and its derivatives, ML models can be trained on existing chemical datasets to predict a wide range of properties, including biological activity, toxicity, and physicochemical characteristics. openreview.netnih.govgithub.io

Generative ML models can design novel molecular structures with desired properties by learning the underlying patterns in large chemical databases. openreview.net This approach could be used to generate new piperidine (B6355638) derivatives with potentially enhanced biological activity or improved pharmacokinetic profiles. Furthermore, quantitative structure-activity relationship (QSAR) models, often built using ML algorithms, can establish correlations between the molecular structure of piperidine derivatives and their biological effects. researchgate.net Such models can guide the rational design of new compounds with optimized properties. researchgate.net

AI/ML Application Potential Impact on this compound Research
Property Prediction Rapidly estimate biological activity, toxicity, and physicochemical properties. nih.gov
Generative Models Design novel piperidine derivatives with desired characteristics. openreview.net
QSAR Modeling Guide the optimization of molecular structure for enhanced activity. researchgate.net
Reaction Prediction Predict the outcomes of synthetic reactions and identify optimal pathways.

Advanced Characterization Techniques for Unraveling Complex Molecular Interactions

A thorough understanding of the three-dimensional structure and intermolecular interactions of this compound is crucial for elucidating its biological function. Advanced characterization techniques provide detailed insights into molecular conformation and non-covalent interactions.

X-ray crystallography remains the gold standard for determining the precise atomic arrangement in a crystalline solid. For similar piperidine derivatives, X-ray diffraction has been used to confirm the molecular structure and analyze intramolecular hydrogen bonding. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D techniques like NOESY and HSQC, can provide information about the conformation of the molecule in solution and its interactions with other molecules.

Mass spectrometry techniques, particularly when coupled with chromatography, are essential for confirming the molecular weight and identifying any impurities. purdue.edu Techniques like infrared (IR) and Raman spectroscopy can provide information about the vibrational modes of the molecule, which can be sensitive to conformational changes and intermolecular interactions.

Theoretical Frameworks for Predicting Complex Chemical Behavior and Reactivity

Computational chemistry and theoretical frameworks provide powerful tools for predicting the behavior and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can be used to determine the ground-state electronic structure, predict spectroscopic properties, and model reaction mechanisms.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as a solvent or a biological target. nih.gov For instance, MD simulations have been used to study the binding modes of piperidine derivatives to their protein targets. nih.gov

By combining these theoretical approaches, researchers can build comprehensive models that predict the chemical behavior of this compound, from its reactivity in chemical synthesis to its interactions in a biological system. These predictive models can guide experimental work and accelerate the discovery of new applications for this and related compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.